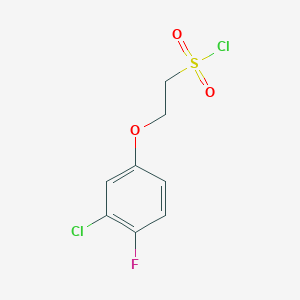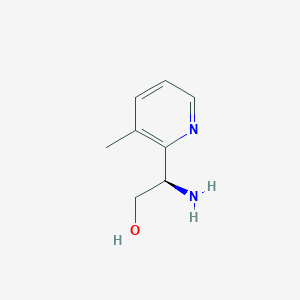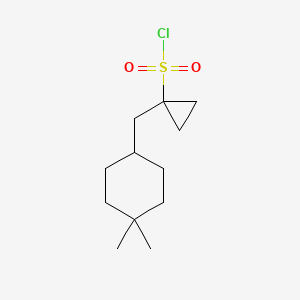
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring bonded to a sulfonyl chloride group, with a 4,4-dimethylcyclohexylmethyl substituent
Vorbereitungsmethoden
The synthesis of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4,4-dimethylcyclohexylmethanol with a cyclopropane derivative under specific conditions to form the desired product. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride include other cyclopropane derivatives and sulfonyl chlorides. the presence of the 4,4-dimethylcyclohexylmethyl group makes this compound unique in terms of its steric and electronic properties. This uniqueness can lead to different reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H21ClO2S |
|---|---|
Molekulargewicht |
264.81 g/mol |
IUPAC-Name |
1-[(4,4-dimethylcyclohexyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c1-11(2)5-3-10(4-6-11)9-12(7-8-12)16(13,14)15/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
KLZTWSRSWCADME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)CC2(CC2)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


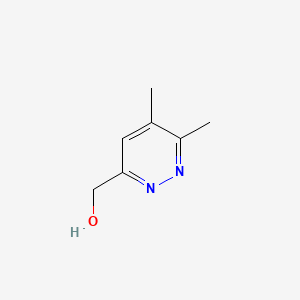
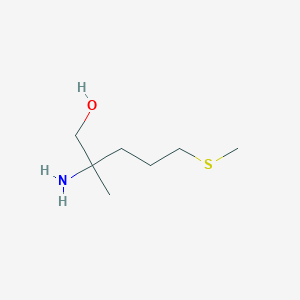
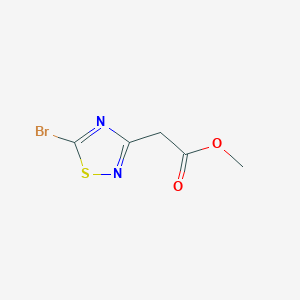
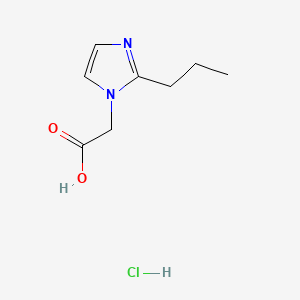

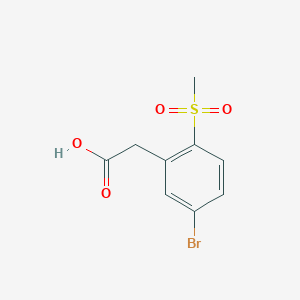
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
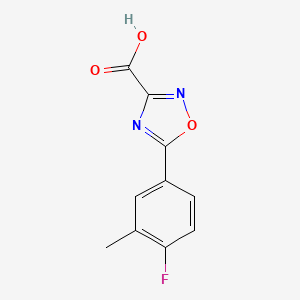

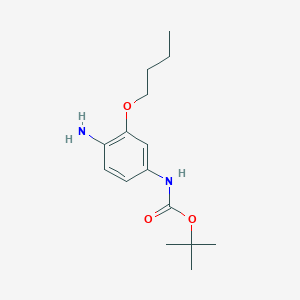
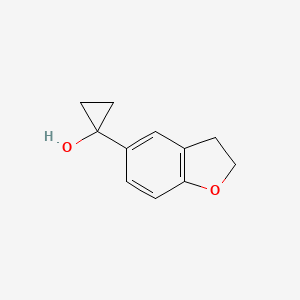
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
